ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure that has at least two different elements as part of its ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research has developed various synthesis techniques for derivatives of ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate, showcasing methods for achieving different chemical structures with potential industrial applications. For example, synthesis involving the reaction of (S)-2-amino-2-phenylacetic acid with ethanol-derived ethyl (S)-2-amino-2-phenylacetate and further reactions leading to stable compounds has been explored (Shafi, Rajesh, & Senthilkumar, 2021).
Characterization Techniques
The synthesized compounds undergo rigorous characterization, including 1HNMR, 13CNMR, IR, and LCMS tests, to examine their chemical structure and properties. The structural and optical properties have been analyzed through powder XRD and photoluminescence spectrum, revealing crystal nature and good thermal stability, indicating their applicability in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Potential Applications
Photoelectronic Devices
The absorption peak at 358 nm in the photoluminescence spectrum suggests that these compounds can be utilized in the development of photoelectronic devices, thanks to their unique optical properties (Shafi, Rajesh, & Senthilkumar, 2021).
Biological and Medicinal Research
While the initial query requested exclusion of drug use, dosage, and side effects, it is worth noting that derivatives of such compounds often undergo evaluation for their biological activity. This includes studies on their potential as inhibitors or activators in various biochemical pathways, indicating a broad spectrum of research applications beyond synthetic chemistry.
Chemoselective Synthesis
Research demonstrates the chemoselective synthesis methods for creating derivatives, highlighting the versatility of these compounds in synthetic chemistry. The methodological advancements allow for the creation of compounds with moderate to good yields, suitable for further chemical or biological applications (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of biological receptors
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets in a way that induces a biological response . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been found to have a range of biological activities
Properties
IUPAC Name |
ethyl 2-[(2,2-dioxo-5-phenyl-1,3-dihydrothieno[3,4-c]pyrrol-4-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-2-23-16(20)15(19)17-14-13-10-24(21,22)9-11(13)8-18(14)12-6-4-3-5-7-12/h3-8H,2,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNWWPRLLJLZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=CN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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